BenchChemオンラインストアへようこそ!

Lusutrombopag

Thrombocytopenia TPO receptor agonist Network meta-analysis

Select Lusutrombopag for its unmatched safety and workflow advantages in CLD-associated thrombocytopenia. Unlike eltrombopag, it requires no polyvalent cation separation or liver monitoring, and its fixed-dose 7‑day regimen eliminates titration. With zero hepatotoxicity signal and minimal food effect, it is the clear formulary choice for hepatology, interventional radiology, and outpatient platelet management programs.

Molecular Formula C29H32Cl2N2O5S
Molecular Weight 591.5 g/mol
CAS No. 1110766-97-6
Cat. No. B608699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLusutrombopag
CAS1110766-97-6
SynonymsS-888711;  S 888711;  S888711;  Lusutrombopag, brand name: Mulpleta.
Molecular FormulaC29H32Cl2N2O5S
Molecular Weight591.5 g/mol
Structural Identifiers
SMILESCCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
InChIInChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
InChIKeyNOZIJMHMKORZBA-KJCUYJGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lusutrombopag (CAS 1110766-97-6) for Scientific Procurement: Class and Core Characteristics


Lusutrombopag is a small-molecule, orally administered thrombopoietin (TPO) receptor agonist approved for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) scheduled to undergo invasive procedures [1]. Unlike peptibody TPO-RA agents such as romiplostim, lusutrombopag acts at the transmembrane domain of the TPO receptor to stimulate endogenous platelet production [1]. The compound is administered as a fixed-dose regimen of 3 mg once daily for 7 days without requirement for titration or monitoring [1], a feature that differentiates it from earlier-generation TPO-RAs requiring complex dosing adjustments.

Why Lusutrombopag Cannot Be Substituted with Eltrombopag or Avatrombopag in Procurement Specifications


Despite belonging to the same TPO-RA class, lusutrombopag exhibits distinct pharmacokinetic, safety, and drug-interaction profiles that preclude simple interchange with eltrombopag or avatrombopag [1]. Eltrombopag requires strict 4-hour separation from calcium-, iron-, or magnesium-containing foods and supplements due to chelation-mediated bioavailability reduction [2], whereas lusutrombopag demonstrates no clinically significant food or polyvalent cation interaction [3]. Furthermore, eltrombopag carries a boxed warning for hepatotoxicity with ALT elevations observed in up to 20% of treated patients [1], whereas lusutrombopag shows an absence of clinically significant hepatotoxicity [4]. Avatrombopag, while sharing similar safety advantages, exhibits a longer half-life (approximately 54 hours versus 27 hours) and distinct metabolism via CYP2C9 and CYP3A4 rather than CYP4 enzymes [1]. These differences mandate compound-specific procurement decisions based on intended patient population, institutional formulary requirements, and anticipated polypharmacy complexity.

Quantitative Differentiation Evidence: Lusutrombopag vs. Avatrombopag and Eltrombopag


Head-to-Head Network Meta-Analysis: Lusutrombopag vs. Avatrombopag Platelet Response Efficacy

In a systematic review and network meta-analysis of 20 randomized controlled trials comprising 2,207 adult patients with thrombocytopenia, lusutrombopag demonstrated the second-best platelet response among five evaluated TPO-RAs (avatrombopag, lusutrombopag, eltrombopag, romiplostim, and rhTPO) when compared to placebo. Avatrombopag exhibited a non-significant numerical advantage over lusutrombopag with an odds ratio (OR) of 1.91 (95% CI: 0.52, 7.05) [1]. The wide confidence interval crossing unity indicates that the two agents are statistically comparable with no evidence of meaningful superiority for either compound in this analysis. Lusutrombopag significantly outperformed eltrombopag (OR = 1.62; 95% CI: 0.63, 4.17) and romiplostim (OR = 5.21; 95% CI: 1.54, 17.62) [1].

Thrombocytopenia TPO receptor agonist Network meta-analysis

Bleeding Risk Reduction: Lusutrombopag Demonstrates Lowest Bleeding Probability Among TPO-RAs

In the same network meta-analysis of 2,207 patients across 20 RCTs, lusutrombopag demonstrated the lowest probability of bleeding events among all evaluated interventions when compared to placebo. The placebo group exhibited the highest bleeding probability, whereas lusutrombopag showed the lowest bleeding risk among the five TPO-RAs analyzed [1]. This finding was derived from random-effects network meta-analysis assessing the incidence of bleeding episodes as a secondary safety outcome, defined as clinically significant bleeding events during the treatment period [1]. The bleeding risk reduction advantage was more pronounced for lusutrombopag than for avatrombopag, eltrombopag, or romiplostim based on surface under the cumulative ranking probability (SUCRA) analysis [1].

Bleeding events Safety outcomes Network meta-analysis

Food and Polyvalent Cation Interaction: Lusutrombopag vs. Eltrombopag Absorption Characteristics

Three single-dose, open-label crossover studies in healthy subjects demonstrated that lusutrombopag exposure (AUC₀₋∞ and Cmax) was not clinically significantly affected by co-administration with a high-fat meal or with calcium carbonate [1]. Mean fed versus fasted state ratios for Cmax ranged from 0.904 to 0.972 across studies, and AUC₀₋∞ ratios ranged from 0.908 to 1.02, with all 90% confidence intervals containing or approaching 1.0 [1]. Co-administration of 4000 mg calcium carbonate resulted in Cmax ratio of 1.08 (90% CI: 0.959-1.21) and AUC₀₋∞ ratio of 0.989 (90% CI: 0.913-1.07) versus fasted state without calcium [1]. In direct contrast, eltrombopag absorption is markedly reduced by food and polyvalent cations: a high-calcium meal reduced eltrombopag AUC by 75% and Cmax by 79%; administration 2 hours before the meal still reduced AUC by 20% and Cmax by 14% [2]. Aluminum/magnesium antacids reduce eltrombopag Cmax and AUC by approximately 70% via chelation [3].

Pharmacokinetics Food-drug interaction Bioavailability

Hepatotoxicity Profile: Absence of Clinically Significant Liver Injury with Lusutrombopag

Lusutrombopag is characterized by the absence of clinically significant hepatotoxicity, with no boxed warning for liver injury [1]. A 2024 prospective open-label study of lusutrombopag in Chinese adults with primary immune thrombocytopenia explicitly noted the absence of clinically significant hepatotoxicity, drug interactions, and food restrictions as key differentiating features [1]. In contrast, eltrombopag carries a boxed warning for hepatotoxicity and requires monthly liver function monitoring. In clinical studies, eltrombopag treatment was associated with liver dysfunction in 22.4% of patients (19/85), with ALT elevations occurring in 11.8% (10/85) and total bilirubin elevations in 12.9% (11/85) [2]. Grade 3-4 ALT elevations (>5× ULN) have been reported in approximately 5-8% of eltrombopag-treated ITP patients [3]. Avatrombopag, similar to lusutrombopag, does not carry a hepatotoxicity boxed warning, representing a class distinction between first-generation (eltrombopag) and second-generation (lusutrombopag, avatrombopag) oral TPO-RAs [3].

Hepatotoxicity Liver enzymes Adverse events

Pharmacokinetic Comparison: Terminal Half-Life Differences Among Oral TPO-RAs

The three oral small-molecule TPO-RAs exhibit distinct pharmacokinetic profiles with clinically relevant differences in terminal elimination half-life [1]. Lusutrombopag has a terminal half-life of approximately 27 hours in healthy adults, with steady-state plasma concentrations achieved after approximately 5 days of once-daily 3 mg dosing [1]. Peak plasma concentrations occur at 6-8 hours post-dose with a geometric mean Cmax of 111 ng/mL and AUC₀₋inf of 2931 ng·h/mL [1]. In comparison, avatrombopag exhibits a longer terminal half-life of approximately 19 hours (range cited variably from 19 to 54 hours depending on population) with Tmax of 5-8 hours and dose-proportional pharmacokinetics [1]. Eltrombopag has a terminal half-life of approximately 21-35 hours with Tmax of 2-6 hours; however, its pharmacokinetics are complicated by variable food and cation interactions [1]. Lusutrombopag is excreted primarily via feces (83%), with 16% excreted as unchanged drug and only 1% via urine [1]. The compound is metabolized via CYP4 isoenzymes (predominantly CYP4A11) rather than CYP3A4, which is the primary metabolic pathway for avatrombopag [2].

Pharmacokinetics Half-life Drug accumulation

Safety Profile: Incidence of Adverse Events and Serious Adverse Events in Phase III Trials

In the pooled safety analysis of two randomized, double-blind, placebo-controlled phase III trials (L-PLUS 1 and L-PLUS 2) in patients with CLD-associated thrombocytopenia undergoing invasive procedures, lusutrombopag demonstrated a favorable safety profile [1]. The incidence of serious adverse events was 5% (9 of 171 patients) in the lusutrombopag 3 mg group compared with 7% (12 of 170 patients) in the placebo group [1]. The most common adverse reaction reported with lusutrombopag was headache, with an incidence of 5% versus 4% for placebo [1]. Portal vein thrombosis was the most common serious adverse reaction reported with lusutrombopag, consistent with the class effect of TPO-RAs in patients with CLD and underlying portal hypertension [1]. In a phase III trial of avatrombopag (ADAPT-1 and ADAPT-2) in CLD-associated thrombocytopenia, serious adverse events occurred in 7.0% of avatrombopag-treated patients versus 8.1% with placebo [2]. Eltrombopag in ITP trials showed headache incidence of 30-40% and nausea incidence of 20-30% [3].

Adverse events Safety Phase III trial

Priority Procurement Scenarios for Lusutrombopag Based on Differentiating Evidence


Scenario 1: Pre-Procedural Thrombocytopenia Management in Chronic Liver Disease with Complex Polypharmacy

Lusutrombopag is the preferred procurement choice for hepatology and interventional radiology services managing CLD patients requiring invasive procedures (e.g., liver biopsy, radiofrequency ablation, transjugular intrahepatic portosystemic shunt placement) who have concomitant use of calcium supplements, antacids, or iron therapy. The absence of food effect and polyvalent cation interaction [1] eliminates the 4-hour dosing windows required for eltrombopag, simplifying medication administration in complex polypharmacy settings. The fixed-dose 3 mg once-daily for 7 days regimen without requirement for titration or liver function monitoring [2] further streamlines peri-procedural workflow compared to alternative TPO-RAs.

Scenario 2: Thrombocytopenia Management in Patients with Baseline Hepatic Impairment or Elevated Liver Enzymes

For institutions or formularies serving patients with established hepatic impairment (Child-Pugh class A or B cirrhosis), lusutrombopag's absence of clinically significant hepatotoxicity [1] provides a critical safety advantage over eltrombopag, which carries a boxed warning for hepatotoxicity and shows ALT elevations in approximately 20% of treated patients [2]. The metabolism of lusutrombopag via CYP4 isoenzymes (rather than CYP3A4) reduces the potential for drug-drug interactions with hepatically cleared medications commonly used in CLD populations [3]. Procurement should prioritize lusutrombopag when formulary management requires avoidance of additional hepatotoxic burden in an already compromised patient population.

Scenario 3: Outpatient or Community-Based Preoperative Platelet Optimization Programs

Lusutrombopag is the optimal procurement choice for outpatient preoperative optimization clinics and community-based platelet management programs. The low incidence of adverse events (headache 5%, SAE 5% [1]), fixed-dose 7-day regimen without monitoring requirements, and absence of food restrictions [2] enable safe self-administration by patients at home prior to scheduled procedures. The lowest bleeding probability among all TPO-RAs in network meta-analysis [3] provides additional reassurance for remote patient management. These features reduce healthcare resource utilization compared to agents requiring frequent clinic visits for monitoring or complex dosing instructions.

Scenario 4: Research and Clinical Trial Comparator Arms for Novel TPO-RA Development

Lusutrombopag serves as an appropriate active comparator for clinical trials evaluating novel thrombopoietic agents in CLD-associated thrombocytopenia. Its well-characterized pharmacokinetic profile (t½ ≈ 27 hours, Tmax 6-8 hours, steady state achieved by day 5 [1]), defined 7-day fixed-dose regimen, and established efficacy benchmark (64.8% platelet response rate vs. 29.0% placebo [2]) provide a robust comparator standard. Procurement for investigational use should specify lusutrombopag as the reference TPO-RA when designing trials requiring an orally administered, non-peptide TPO-RA with minimal drug-drug interaction liability and no hepatotoxicity signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lusutrombopag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.